molecular formula C11H21N3O B11742551 (2-methoxyethyl)({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine

(2-methoxyethyl)({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11742551
M. Wt: 211.30 g/mol
InChI Key: QQCCQFSQINVSBF-UHFFFAOYSA-N
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Description

(2-methoxyethyl)({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine is an organic compound that features a pyrazole ring substituted with a 2-methoxyethyl group and a 2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methoxyethyl)({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution Reactions: The 2-methylpropyl group can be introduced via a nucleophilic substitution reaction using an appropriate alkyl halide.

    Introduction of the 2-Methoxyethyl Group: This can be achieved through an etherification reaction using 2-methoxyethanol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(2-methoxyethyl)({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyethyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(2-methoxyethyl)({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-methoxyethyl)({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2-methoxyethyl)({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine: Similar structure but with a different substitution pattern on the pyrazole ring.

    (2-methoxyethyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine: Another isomer with a different substitution pattern.

Uniqueness

(2-methoxyethyl)({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

2-methoxy-N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]ethanamine

InChI

InChI=1S/C11H21N3O/c1-10(2)9-14-11(4-5-13-14)8-12-6-7-15-3/h4-5,10,12H,6-9H2,1-3H3

InChI Key

QQCCQFSQINVSBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC=N1)CNCCOC

Origin of Product

United States

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